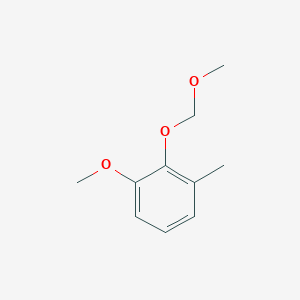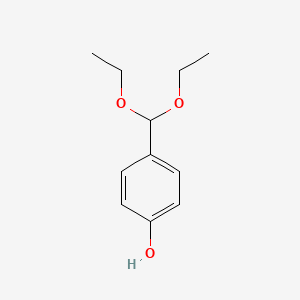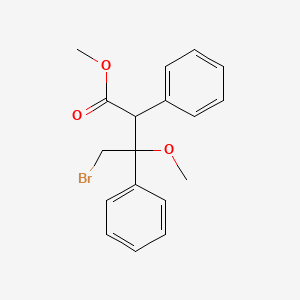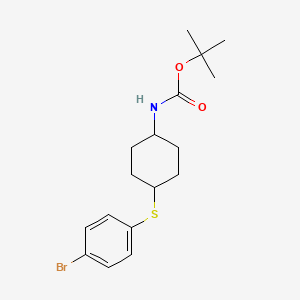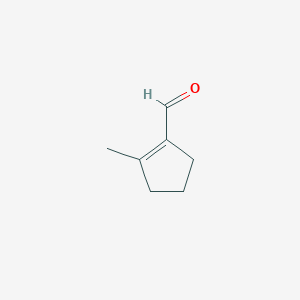
2-Methylcyclopent-1-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopent-1-ene-1-carbaldehyde: is an organic compound with the molecular formula C7H10O . It is a cycloalkene with a formyl group attached to the first carbon of the cyclopentene ring and a methyl group attached to the second carbon. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopent-1-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) of suitable diene precursors. For instance, ethyl 3-methyl-2-butenoate can be treated with a Grubbs catalyst to form the desired cyclopentene derivative .
Industrial Production Methods
Industrial production of this compound typically involves the thermal or photochemical rearrangement of vinyl cyclopropane derivatives. This method allows for the large-scale synthesis of the compound, which is essential for its various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclopent-1-ene-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Methylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2-Methylcyclopent-1-ene-1-methanol.
Substitution: 2-Bromo-2-methylcyclopent-1-ene-1-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Methylcyclopent-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkenes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclopent-1-ene-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the cyclopentene ring can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the electron-donating effect of the methyl group, which increases the electron density on the ring and the formyl group.
Comparación Con Compuestos Similares
2-Methylcyclopent-1-ene-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopent-1-ene-1-carbaldehyde: Lacks the methyl group, making it less reactive in electrophilic substitution reactions.
2-Methylcyclopent-1-ene: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
Cyclopent-1-ene-1-carboxylic acid: The formyl group is oxidized to a carboxylic acid, altering its reactivity and applications.
The presence of both the formyl and methyl groups in this compound makes it unique and versatile in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-methylcyclopentene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQGQKGKYXXGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415863 |
Source


|
| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58548-41-7 |
Source


|
| Record name | 2-Methylcyclopent-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)

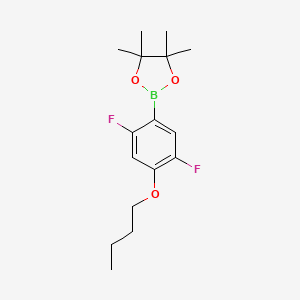
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)

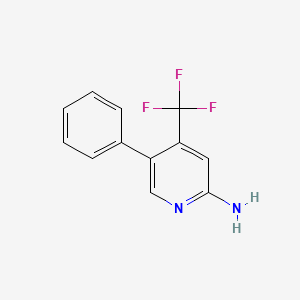

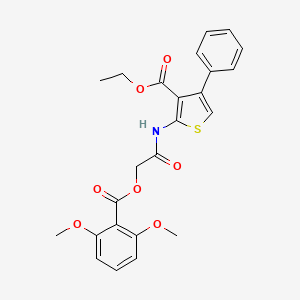
![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)

